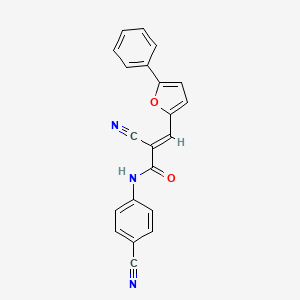
1-(1-adamantylacetyl)-4-(3-pyridinyl)-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes including the formation of adamantyl derivatives followed by their incorporation into larger, more complex molecules. For example, the synthesis of a dipeptidyl peptidase IV inhibitor involved the creation of a molecule with an adamantyl group, suggesting a potentially similar approach for 1-(1-adamantylacetyl)-4-(3-pyridinyl)-4-piperidinol (Villhauer et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds containing adamantyl groups is characterized by the adamantane skeleton's high stability and rigidity, which can influence the overall molecular conformation and potentially its biological activity. This structural rigidity is a crucial factor in the design of molecules for specific functions (Kadi et al., 2007).
Chemical Reactions and Properties
Compounds with adamantyl groups can undergo various chemical reactions, especially at functional groups attached to the adamantane core. The reactivity can be influenced by the steric bulk of the adamantyl group and its electronic properties. For example, the synthesis of 1-adamantyl derivatives by reaction with amino heterocycles demonstrates the potential for chemical modification and the introduction of new functional groups (Kazimierczuk et al., 2001).
Applications De Recherche Scientifique
Chemical Inhibition and Enzymatic Pathways
Research has identified the significance of selective chemical inhibitors in understanding the metabolic pathways involving Cytochrome P450 enzymes, crucial for drug metabolism and predicting drug-drug interactions. Notably, compounds such as 1-(1-adamantylacetyl)-4-(3-pyridinyl)-4-piperidinol could play a pivotal role in the development of selective inhibitors, aiding in the deciphering of specific CYP isoforms involved in drug metabolism (Khojasteh et al., 2011).
Hybrid Catalysts in Synthesis
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, integral to medicinal chemistry, has been significantly advanced through the use of hybrid catalysts. These catalysts, including organocatalysts and metal catalysts, have been utilized in one-pot multicomponent reactions. The structural uniqueness of this compound could contribute to the development of new hybrid catalysts, thus facilitating the synthesis of complex molecules with broad applications (Parmar, Vala, & Patel, 2023).
Potential in Treating Neurodegenerative Diseases
Adamantane-based scaffolds, such as those found in this compound, have been identified for their pharmacological potential against neurodegenerative diseases. Their structure-activity relationships suggest they could surpass the efficacy of well-known treatments like amantadine and memantine, offering promising directions for future research in pharmacology (Dembitsky, Gloriozova, & Poroikov, 2020).
Enhancing Bioavailability of Therapeutic Drugs
The study of piperine, a compound structurally related to piperidinol derivatives, has shown to significantly enhance the bioavailability of various therapeutic drugs. This is achieved through the inhibition of drug-metabolizing enzymes and enhancing drug absorption. Understanding and applying the mechanisms through which this compound operates could lead to the development of novel adjuvants that improve drug efficacy (Srinivasan, 2007).
Propriétés
IUPAC Name |
2-(1-adamantyl)-1-(4-hydroxy-4-pyridin-3-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c25-20(14-21-11-16-8-17(12-21)10-18(9-16)13-21)24-6-3-22(26,4-7-24)19-2-1-5-23-15-19/h1-2,5,15-18,26H,3-4,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQHRMSDINLZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CN=CC=C2)O)C(=O)CC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[(3,3-diethyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5509858.png)
![N-1,3-benzodioxol-5-yl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509870.png)
![methyl [2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5509872.png)

![1-[(4-benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione](/img/structure/B5509888.png)
![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5509896.png)

![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5509915.png)
![6-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5509923.png)
![2-[3-(1H-imidazol-1-yl)propyl]-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5509936.png)

![(1S*,5R*)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509938.png)

![N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5509954.png)